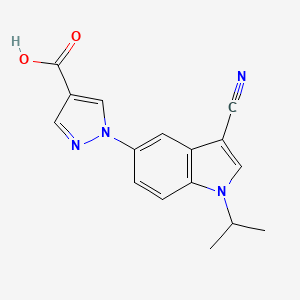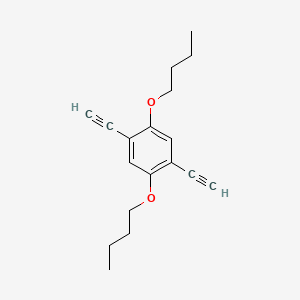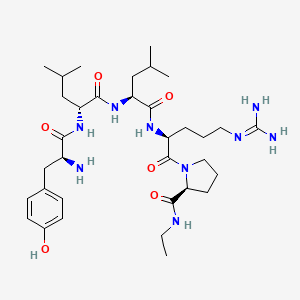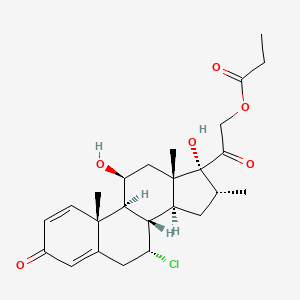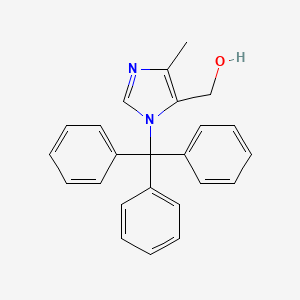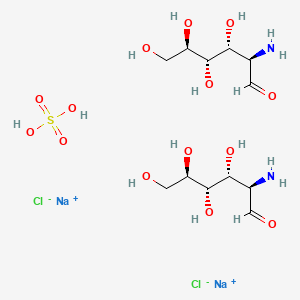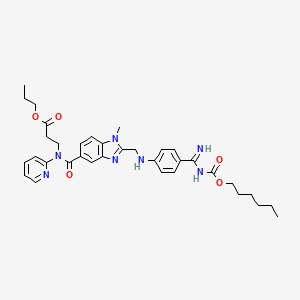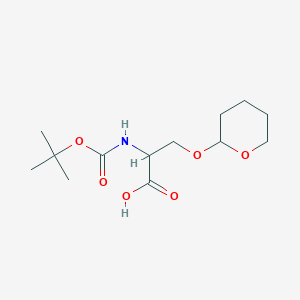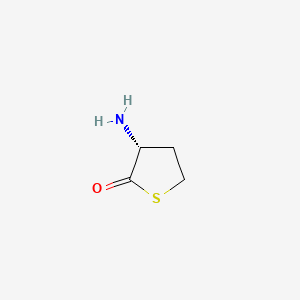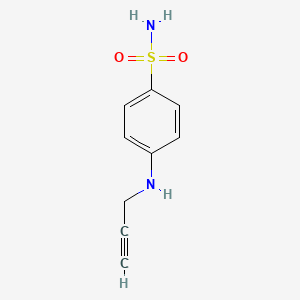
4-(Prop-2-yn-1-ylamino)benzenesulfonamide
Übersicht
Beschreibung
Compound 5a is a synthetic organic molecule known for its role as a carbonic anhydrase inhibitor . It is the parent molecule of compound 5b, which has a carbon monoxide releasing molecule attached via a linker . Carbonic anhydrase inhibitors are significant in various therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer.
Vorbereitungsmethoden
The synthesis of compound 5a involves several steps, starting with the preparation of the core structure followed by functional group modifications. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound.
Functionalization: Introduction of the sulfonamide group to the aromatic ring.
Alkylation: Addition of the prop-2-ynylamino group to the aromatic ring.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher efficiency and purity.
Analyse Chemischer Reaktionen
Verbindung 5a unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfonamidgruppe kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Halogene. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Verbindung 5a hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Carboanhydrase-Inhibition.
Biologie: Untersuchung ihrer Auswirkungen auf die Enzymaktivität und zelluläre Prozesse.
Medizin: Erforschung möglicher therapeutischer Anwendungen bei der Behandlung von Krankheiten wie Glaukom und Krebs.
Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von Verbindung 5a beinhaltet die Inhibition von Carboanhydrase-Enzymen. Diese Enzyme katalysieren die reversible Hydratisierung von Kohlendioxid zu Bicarbonat und Protonen. Durch die Inhibition dieses Enzyms stört Verbindung 5a das Säure-Basen-Gleichgewicht in Zellen, was zu verschiedenen physiologischen Wirkungen führt. Die molekularen Zielstrukturen umfassen Carboanhydrase-Isoformen wie Carboanhydrase 1, 2, 4, 9 und 12 .
Wirkmechanismus
The mechanism of action of compound 5a involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, compound 5a disrupts the acid-base balance in cells, leading to various physiological effects. The molecular targets include carbonic anhydrase isoforms such as carbonic anhydrase 1, 2, 4, 9, and 12 .
Vergleich Mit ähnlichen Verbindungen
Verbindung 5a kann mit anderen Carboanhydrase-Inhibitoren verglichen werden, wie z. B.:
Verbindung 5b: Ähnliche Struktur, aber mit einem daran gebundenen Kohlenmonoxid-freisetzenden Molekül.
Acetazolamid: Ein bekannter Carboanhydrase-Inhibitor, der in klinischen Umgebungen verwendet wird.
Methazolamid: Ein weiterer klinisch verwendeter Inhibitor mit einem anderen Substitutionsschema am aromatischen Ring.
Die Einzigartigkeit von Verbindung 5a liegt in ihren spezifischen funktionellen Gruppen und deren Anordnung, die ihr besondere inhibitorische Eigenschaften und potenzielle therapeutische Anwendungen verleihen .
Eigenschaften
IUPAC Name |
4-(prop-2-ynylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-7-11-8-3-5-9(6-4-8)14(10,12)13/h1,3-6,11H,7H2,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRYFTLQNXBKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
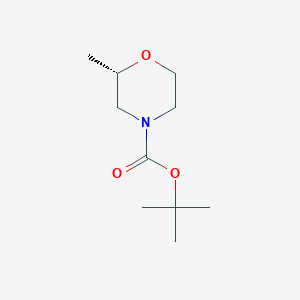

![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)
